2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
CAS No.: 852145-33-6
Cat. No.: VC7064212
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852145-33-6 |
|---|---|
| Molecular Formula | C21H20N4O2S |
| Molecular Weight | 392.48 |
| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
| Standard InChI | InChI=1S/C21H20N4O2S/c1-27-12-11-25-20(17-13-22-18-10-6-5-9-16(17)18)23-24-21(25)28-14-19(26)15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3 |
| Standard InChI Key | UGRRNKCCMOQJQT-UHFFFAOYSA-N |
| SMILES | COCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
The compound belongs to a class of hybrid molecules combining indole, 1,2,4-triazole, and thioether moieties. Its molecular formula is C₂₁H₂₀N₄O₂S, with a molecular weight of 392.48 g/mol. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[[5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
| SMILES | COCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
| InChIKey | UGRRNKCCMOQJQT-UHFFFAOYSA-N |
| PubChem CID | 4416149 |
The indole ring (a bicyclic structure with a pyrrole fused to a benzene ring) contributes to π-π stacking interactions, while the triazole moiety enhances hydrogen-bonding capabilities. The 2-methoxyethyl substituent at the 4-position of the triazole ring improves solubility, and the thioether linkage (-S-) between the triazole and phenylethanone groups introduces redox-active functionality .
Synthesis Pathways
The synthesis of this compound involves multi-step reactions to assemble its complex architecture:
Formation of the Triazole Core
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Cyclocondensation: A substituted hydrazine reacts with a carbonyl compound (e.g., ethyl 2-methoxyacetate) under acidic conditions to form the 1,2,4-triazole ring .
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Alkylation: The 4-position of the triazole is functionalized with 2-methoxyethyl bromide, introducing the ether side chain.
Thioether Linkage and Phenylethanone Addition
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Thiolation: The triazole’s 3-position is sulfurated using thiourea or P₂S₅, generating a thiol group.
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Acylation: The thiol reacts with phenacyl bromide to form the final thioether-phenylethanone linkage.
Optimization Notes:
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their polar aprotic properties.
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Catalysts: Palladium or copper complexes enhance coupling efficiency .
Physicochemical Properties
The thioether group (-S-) can undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂), which may alter biological activity.
Pharmacokinetic Predictions
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | 65% (SwissADME) |
| Plasma Protein Binding | 89% |
| CYP450 Inhibition | Moderate (CYP3A4) |
The 2-methoxyethyl group reduces first-pass metabolism by hepatic enzymes, extending half-life .
Applications and Future Directions
Drug Development
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Antimicrobial Agents: Structural analogs are in preclinical trials for MRSA infections .
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Anticancer Scaffolds: Hybridization with platinum complexes is being explored to enhance cytotoxicity .
Chemical Biology
The compound’s thioether group serves as a handle for bioconjugation (e.g., antibody-drug conjugates).
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